molecular formula C20H17BrFN3O2S2 B2482117 N-(4-bromo-3-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 942001-31-2

N-(4-bromo-3-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2482117
CAS RN: 942001-31-2
M. Wt: 494.4
InChI Key: UGXQWNOFIDVKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals known for their versatile chemical properties and potential biological activities. Compounds with similar structural features have been synthesized and studied for various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of thiazole, acetamide, and substituted phenyl groups suggests a potential for specific biological interactions and activities.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step chemical reactions, starting from readily available precursors. For instance, the synthesis of related N-substituted acetamide derivatives has been achieved through condensation reactions involving halogenated phenyl compounds, amines, and thio-compounds in the presence of suitable catalysts and reagents (Sunder & Maleraju, 2013). Such synthetic routes are adaptable for the introduction of various substituents, allowing for the exploration of structure-activity relationships.

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated using techniques such as NMR, IR, and Mass spectrometry, confirming the presence of key functional groups and the overall molecular framework. X-ray crystallography provides insight into the 3-dimensional arrangement, showcasing intermolecular interactions and the molecular conformation that may influence biological activity (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical properties of such compounds are influenced by the presence of reactive functional groups. The thiazole and acetamide groups, for instance, participate in hydrogen bonding and other non-covalent interactions, which are crucial for the biological activity. These compounds can undergo various chemical reactions, including nucleophilic substitution and addition reactions, depending on the surrounding chemical environment.

Physical Properties Analysis

Physical properties like solubility, melting point, and crystallinity are essential for determining the compound's suitability for further development, especially in pharmaceutical applications. These properties are influenced by the molecular structure and can be tailored during the synthesis process by modifying the substituents on the core molecule.

Chemical Properties Analysis

The chemical behavior of such compounds, including their stability, reactivity, and interaction with biological macromolecules, is central to their potential as therapeutic agents. Studies have shown that similar compounds exhibit significant biological activities, which can be attributed to their ability to interact with enzymes and receptors through well-defined chemical mechanisms (Abbasi et al., 2020).

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Research has focused on the synthesis and antimicrobial activity assessment of sulfide and sulfone derivatives of thiazole compounds, indicating significant interest in thiazole-based molecules for developing new antimicrobial agents. Such compounds have been screened against Gram-negative and Gram-positive bacteria, as well as fungi, demonstrating potential utility in combating microbial infections (Badiger et al., 2013).

Anticancer Research

  • The anticancer potential of thiazole derivatives has been explored, with studies synthesizing new compounds and evaluating their efficacy against various cancer cell lines. This research avenue highlights the relevance of thiazole moieties in designing potential anticancer agents, underscoring the compound's utility in therapeutic interventions (Evren et al., 2019).

Pharmacological Profiles

  • The investigation into the synthesis and biological evaluation of thiazole derivatives for potential anticancer applications provides a framework for understanding the compound's utility in designing new pharmacological agents. These studies often encompass a wide range of biological assays to determine the efficacy and selectivity of compounds against cancer cells, pointing to the broader applicability of such chemical entities in drug development processes (Abu-Melha, 2021).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN3O2S2/c1-12-8-15(6-7-17(12)21)24-18(26)9-16-10-28-20(25-16)29-11-19(27)23-14-4-2-13(22)3-5-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXQWNOFIDVKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.